molecular formula C11H16ClN3O4S B2407206 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233955-34-4

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B2407206
CAS No.: 1233955-34-4
M. Wt: 321.78
InChI Key: IITYTISXSKIKKE-UHFFFAOYSA-N
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Description

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O4S and a molecular weight of 321.78 g/mol . It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

  • 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide
  • 3-Amino-N-(piperidin-4-yl)benzenesulfonamide
  • 3-Nitro-N-(morpholin-4-yl)benzenesulfonamide

These compounds share similar structural features but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity. The unique combination of the nitro group and piperidine ring in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

3-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITYTISXSKIKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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